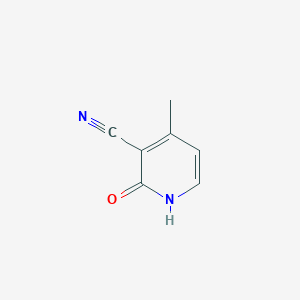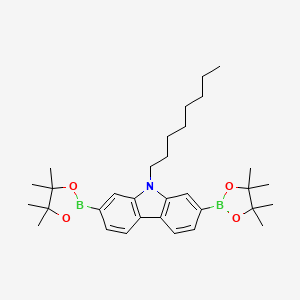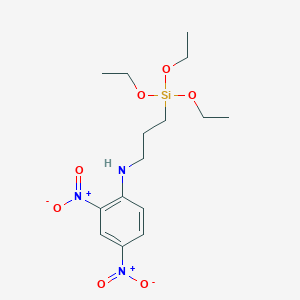
2-羟基-4-甲基吡啶-3-腈
概述
描述
2-Hydroxy-4-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . Its IUPAC name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-methylpyridine-3-carbonitrile involves the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . More detailed information about the synthesis process may be found in specific technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methylpyridine-3-carbonitrile consists of a pyridine ring with a hydroxy group at the 2nd position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position . Further structural analysis can be found in relevant scientific literature .Chemical Reactions Analysis
The chemical reactivity of 2-Hydroxy-4-methylpyridine-3-carbonitrile, including its HOMO–LUMO analysis and electronic transitions, has been studied . It’s used as an intermediate in the preparation of various other compounds .Physical And Chemical Properties Analysis
2-Hydroxy-4-methylpyridine-3-carbonitrile has a predicted boiling point of 337.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its melting point is not specified in the available resources .科学研究应用
合成与结构分析
合成方法:2-羟基-4-甲基吡啶-3-腈衍生物已通过各种新颖的方案合成。使用 X 射线衍射、光谱学和荧光技术分析这些化合物,以了解其结构特征 (Jukić 等人,2010)。
化合物形成:该化合物在不同条件下发生转化,例如介质的 pH 值,这会影响不同异构体的形成 (Victory 等人,1989)。
光谱性质:使用各种光谱技术研究这些化合物的谱性质。这包括分析不同溶剂和条件下的吸收光谱,从而深入了解其化学行为 (Tranfić 等人,2011)。
化学应用
钾离子通道激活剂:探索了 2-羟基-4-甲基吡啶-3-腈衍生物作为钾离子通道激活剂的潜力。这些研究涉及广泛的 NMR 调查,以阐明分子结构和行为的差异 (Bergmann 等人,1990)。
新型合成方法:串联迈克尔加成/亚氨基-腈环化用于合成特定的 2-羟基-4-甲基吡啶-3-腈衍生物,揭示了化学合成中的新方法 (董等人,2010)。
药物应用:一些研究专注于使用 2-羟基-4-甲基吡啶-3-腈衍生物合成生物碱,这些衍生物在药物中具有潜在应用 (Repke 等人,1989)。
生物活性:源自 2-羟基-4-甲基吡啶-3-腈的携带 4-羟基苯基硫基的联吡啶-腈的合成显示出有希望的抗菌和抗真菌活性 (Karabasanagouda 等人,2009)。
材料科学与工程
缓蚀剂:吡啶衍生物(包括与 2-羟基-4-甲基吡啶-3-腈相关的衍生物)已被研究作为各种金属的缓蚀剂。这包括对其有效性、作用机理以及在材料科学中的潜在应用的研究 (Dandia 等人,2013)。
核磁共振光谱研究:核磁共振光谱研究提供了对 2-羟基-4-甲基吡啶-3-腈及其衍生物的结构和电子性质的见解。这些研究对于了解它们在各个领域的潜在应用至关重要 (Vögeli 等人,1973)。
作用机制
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
Therefore, its impact on bioavailability is unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its potential effects .
安全和危害
2-Hydroxy-4-methylpyridine-3-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
属性
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRLWNOZDULKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442322 | |
| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylpyridine-3-carbonitrile | |
CAS RN |
93271-59-1 | |
| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














